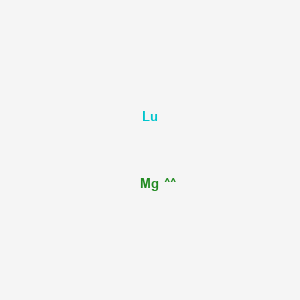
Lutetium--magnesium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium–magnesium (1/1) is a compound formed by the combination of lutetium and magnesium in a 1:1 ratio. Lutetium is a rare earth element, known for its high density and stability, while magnesium is a lightweight, reactive metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lutetium–magnesium (1/1) typically involves the direct reaction of lutetium and magnesium metals. This can be achieved through a high-temperature solid-state reaction where the two metals are heated together in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 600°C to ensure complete formation of the compound.
Industrial Production Methods: In an industrial setting, the production of lutetium–magnesium (1/1) may involve the use of advanced techniques such as vacuum induction melting or arc melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The metals are melted together under a vacuum or inert gas to prevent contamination and ensure a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: Lutetium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, lutetium–magnesium (1/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Lutetium–magnesium (1/1) can participate in substitution reactions with halogens or other reactive non-metals.
Major Products:
Oxidation: Formation of lutetium oxide and magnesium oxide.
Reduction: Formation of elemental lutetium and magnesium.
Substitution: Formation of lutetium halides and magnesium halides.
Scientific Research Applications
Lutetium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Lutetium-based compounds are used in targeted radiotherapy for cancer treatment, and magnesium’s biocompatibility makes it useful in biomedical implants.
Industry: Employed in the production of high-performance materials, such as lightweight alloys and superconductors.
Mechanism of Action
Lutetium–magnesium (1/1) can be compared with other lutetium and magnesium compounds:
Lutetium Oxide: Unlike lutetium–magnesium (1/1), lutetium oxide is primarily used in ceramics and phosphors.
Magnesium Alloys: Magnesium alloys are widely used in the automotive and aerospace industries for their lightweight properties, but they do not possess the same catalytic or imaging capabilities as lutetium–magnesium (1/1).
Lutetium Halides: These compounds are used in scintillation detectors and have different chemical reactivity compared to lutetium–magnesium (1/1).
Comparison with Similar Compounds
- Lutetium oxide
- Magnesium alloys
- Lutetium halides
Lutetium–magnesium (1/1) stands out due to its unique combination of properties from both lutetium and magnesium, making it a versatile compound with diverse applications in science and industry.
Properties
CAS No. |
12163-12-1 |
|---|---|
Molecular Formula |
LuMg |
Molecular Weight |
199.272 g/mol |
IUPAC Name |
lutetium;magnesium |
InChI |
InChI=1S/Lu.Mg |
InChI Key |
VSXXYYIQNKKTCD-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
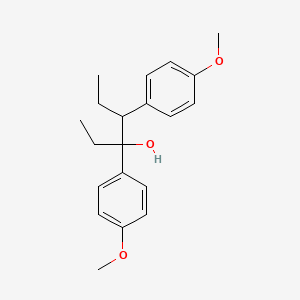

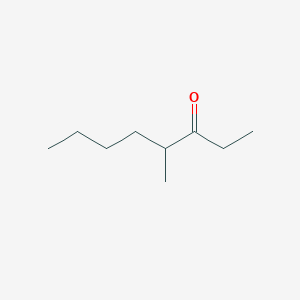

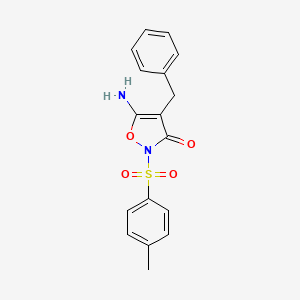

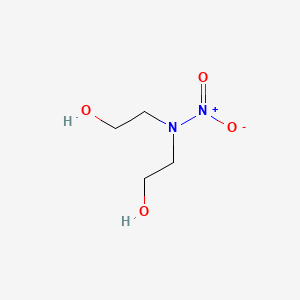


![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
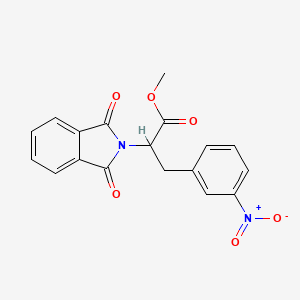
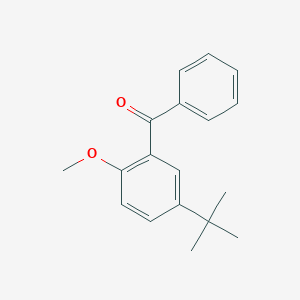
![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
